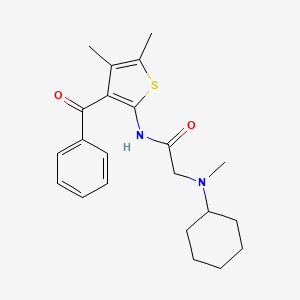

N-(3-Benzoyl-4,5-dimethyl-2-thienyl)-N~2~-cyclohexyl-N~2~-methylglycinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28N2O2S |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N-(3-benzoyl-4,5-dimethylthiophen-2-yl)-2-[cyclohexyl(methyl)amino]acetamide |

InChI |

InChI=1S/C22H28N2O2S/c1-15-16(2)27-22(20(15)21(26)17-10-6-4-7-11-17)23-19(25)14-24(3)18-12-8-5-9-13-18/h4,6-7,10-11,18H,5,8-9,12-14H2,1-3H3,(H,23,25) |

InChI Key |

FOZOKKVHZVXJNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2=CC=CC=C2)NC(=O)CN(C)C3CCCCC3)C |

Origin of Product |

United States |

Biological Activity

N-(3-Benzoyl-4,5-dimethyl-2-thienyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, also known by its CAS number 606115-10-0, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C22H28N2O2S

- Molecular Weight : 372.54 g/mol

- IUPAC Name : Acetamide, N-(3-benzoyl-4,5-dimethyl-2-thienyl)-2-(cyclohexylmethylamino)-

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The thienyl group and the benzoyl moiety contribute to its lipophilicity and ability to penetrate cellular membranes. Research suggests that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Biological Activity Overview

-

Antiinflammatory Effects

- Studies have shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

-

Anticancer Potential

- Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

-

Neuroprotective Effects

- There is emerging evidence that compounds with thienyl structures can exert neuroprotective effects through modulation of neurotransmitter systems.

In Vitro Studies

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Study 1 | Human Cancer Cells | 10 µM | Induced apoptosis |

| Study 2 | Macrophages | 5 µM | Reduced TNF-alpha production |

| Study 3 | Neuronal Cells | 1 µM | Increased cell viability |

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound:

- Model : Mouse model of inflammation

- Dosage : 20 mg/kg/day

- Outcome : Significant reduction in inflammatory markers.

Case Studies

-

Case Study on Cancer Treatment

- A case study involving a specific cancer cell line demonstrated that treatment with the compound resulted in a significant decrease in cell proliferation compared to controls.

-

Neuroprotection in Animal Models

- In a study focusing on neurodegenerative diseases, administration of the compound showed promising results in improving cognitive function and reducing neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.